Ethyl 5-(4-benzoylpiperazin-1-YL)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-benzoylpiperazin-1-yl)pentanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a piperazine ring substituted with a benzoyl group and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-benzoylpiperazin-1-yl)pentanoate typically involves the reaction of 4-benzoylpiperazine with ethyl 5-bromopentanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-benzoylpiperazin-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 5-(4-benzoylpiperazin-1-yl)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-benzoylpiperazin-1-yl)pentanoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzoyl group may enhance the compound’s binding affinity and specificity. The ester moiety can undergo hydrolysis, releasing the active piperazine derivative.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-benzoylpiperazin-1-yl)butanoate
- Ethyl 6-(4-benzoylpiperazin-1-yl)hexanoate
- Methyl 5-(4-benzoylpiperazin-1-yl)pentanoate
Uniqueness
This compound is unique due to its specific chain length and ester functionality, which can influence its reactivity and biological activity. The presence of the benzoyl group on the piperazine ring also contributes to its distinct properties compared to other similar compounds.
Properties
CAS No. |
62522-28-5 |
---|---|
Molecular Formula |
C18H26N2O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 5-(4-benzoylpiperazin-1-yl)pentanoate |
InChI |
InChI=1S/C18H26N2O3/c1-2-23-17(21)10-6-7-11-19-12-14-20(15-13-19)18(22)16-8-4-3-5-9-16/h3-5,8-9H,2,6-7,10-15H2,1H3 |
InChI Key |
UYRGRVPQZCRHCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCN1CCN(CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.